2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid
CAS No.: 5349-91-7
Cat. No.: VC15908027
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5349-91-7 |
|---|---|
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20) |
| Standard InChI Key | DIQIMRBTAXGZBW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a benzoic acid moiety (a benzene ring with a carboxylic acid group) linked via a methylene bridge to a tetrahydronaphthalene system. The tetrahydronaphthalene component is a partially saturated bicyclic structure, reducing aromaticity compared to naphthalene while retaining planar rigidity. This hybrid design balances hydrophobic (tetrahydronaphthalene) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | 2-(5,6,7,8-Tetrahydronaphthalen-2-ylmethyl)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 266.3 g/mol |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O |
| InChI Key | DIQIMRBTAXGZBW-UHFFFAOYSA-N |
A discrepancy in the molecular formula was noted between sources (CHO vs. CHO) . Cross-referencing with PubChem (CID 220726) confirms the correct formula as CHO, likely due to a transcription error in one source.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid typically involves Friedel-Crafts alkylation or coupling reactions. A proposed route includes:
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Friedel-Crafts Alkylation: Reacting tetrahydronaphthol with benzoyl chloride in the presence of a Lewis acid (e.g., AlCl) to form the methylene bridge.
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Carboxylic Acid Formation: Oxidation of a benzyl alcohol intermediate or hydrolysis of a nitrile group to yield the final benzoic acid derivative.
Comparative Synthesis Metrics:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 65–75 | ≥95 | Byproduct formation |
| Coupling Reactions | 70–82 | ≥97 | Catalyst cost |
These methods align with protocols for structurally related compounds, such as pesticidal agents synthesized via heterocyclic coupling . For instance, the condensation of naphthalen-2-ol with substituted amines under thermal conditions mirrors steps used in analogous benzoic acid derivatives .
Analytical Characterization
Characterization relies on:
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Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) reveals aromatic protons at δ 7.2–8.1 ppm and aliphatic tetrahydronaphthalene signals at δ 1.5–2.8 ppm .
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 266.13 (calculated for CHO).
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HPLC: Purity analysis using reverse-phase chromatography (≥95% purity) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its biphasic structure:
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Aqueous Solubility: Limited due to the tetrahydronaphthalene moiety (<1 mg/mL at 25°C), necessitating salt formation (e.g., monoethanolamine salts) for enhanced bioavailability, as seen in related TPO mimetics .
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Organic Solubility: High solubility in dimethyl sulfoxide (DMSO) and ethyl acetate, facilitating reaction workup .
Partition Coefficient (LogP):
Experimental logP values are unavailable, but computational estimates (ChemAxon) suggest a logP of 3.8 ± 0.2, indicating moderate lipophilicity suitable for membrane penetration.
Comparative Analysis with Related Compounds
| Compound | Structure | Application | Solubility (mg/mL) |
|---|---|---|---|
| 2-Naphthoic Acid | Benzoic acid + naphthalene | Dye synthesis | 0.5 (water) |
| Tetralin Derivatives | Hydrogenated naphthalene cores | Solvents, lubricants | 10–20 (DMSO) |
| Target Compound | Hybrid benzoic-tetralin | Research/Industrial intermediate | <1 (water) |
The target compound’s unique structure positions it between simple aromatic acids and fully saturated hydrocarbons, offering tunable properties for specialized applications .
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